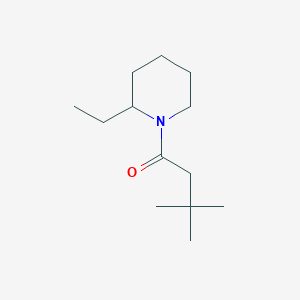
1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one, also known as 3-CTMP, is a synthetic chemical compound that belongs to the family of cathinones. It is a psychoactive substance that has been gaining popularity among researchers due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in a state of heightened alertness and concentration. The exact mechanism of action of 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one is not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one include increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and decreased appetite. These effects are similar to those of other psychoactive substances such as amphetamines and cocaine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one in lab experiments is its potency. It has been found to be more potent than other psychoactive substances such as methylphenidate. This makes it a useful tool for studying the effects of dopamine and norepinephrine on the brain. However, one limitation of using 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one in lab experiments is its potential for abuse. Researchers must take precautions to ensure that the substance is used only for scientific purposes and not for recreational use.
Zukünftige Richtungen
There are several future directions for research on 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one. One area of interest is its potential as a treatment for ADHD. Further studies are needed to investigate its efficacy and safety in treating this condition. Another area of research is its effects on other neurotransmitters and receptors in the brain. This could lead to the development of new treatments for a range of neurological and psychiatric disorders. Additionally, more research is needed to elucidate the long-term effects of 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one on the brain and body.
Synthesemethoden
The synthesis of 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one involves the reaction between 1-thiophen-3-ylpropan-1-one and pyrrolidine. The reaction takes place in the presence of a reducing agent and a solvent. The resulting product is then purified through recrystallization. The purity of the final product can be determined using analytical techniques such as high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one has been used in scientific research to investigate its effects on the central nervous system. It has been found to have a similar mechanism of action to other psychoactive substances such as methylphenidate and cocaine. Researchers have used 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one to study its effects on neurotransmitters such as dopamine and norepinephrine. It has also been used to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
1-pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(12-6-1-2-7-12)4-3-10-5-8-14-9-10/h5,8-9H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLZDJGOVORXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)

![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)










